4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
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Overview
Description
4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is a complex organic compound characterized by its bromine, fluorine, and cyclopropylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2-fluorobenzamide to introduce the bromine atom at the 4-position. Subsequent steps include the formation of the cyclopropylamino group and the attachment of the butyl linker.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The fluorine atom can be reduced to form a fluoride ion.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions may require nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Bromate ions
Reduction: Fluoride ions
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in targeting specific diseases.
Industry: In industry, this compound might find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzamide
N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
4-Bromo-N-cyclopropyl-2-fluorobenzamide
Uniqueness: 4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is unique due to its combination of bromine, fluorine, and cyclopropylamine groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c15-9-3-6-11(12(16)8-9)14(20)17-7-1-2-13(19)18-10-4-5-10/h3,6,8,10H,1-2,4-5,7H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYTMFFZWTFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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